3-Methoxy-2,3-diphenyl-butan-2-ol
Description
3-Methoxy-2,3-diphenyl-butan-2-ol is a tertiary alcohol characterized by a central butan-2-ol backbone substituted with two phenyl groups at positions 2 and 3 and a methoxy group at position 2. Its molecular formula is C₁₇H₂₀O₂, with a molecular weight of 256.34 g/mol. The compound’s tertiary alcohol structure and aromatic substituents confer unique physicochemical properties, including:
- Hydrophobicity: Enhanced by the bulky phenyl groups, reducing water solubility.
- Steric hindrance: The substituents restrict rotational freedom and influence reactivity.
Properties
CAS No. |
93727-39-0 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
3-methoxy-2,3-diphenylbutan-2-ol |
InChI |
InChI=1S/C17H20O2/c1-16(18,14-10-6-4-7-11-14)17(2,19-3)15-12-8-5-9-13-15/h4-13,18H,1-3H3 |
InChI Key |
NACJJXQFPDJAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,3-diphenyl-butan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to a diphenylbutanol precursor . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 3-Methoxy-2,3-diphenyl-butan-2-ol may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,3-diphenyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of secondary alcohols
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-2,3-diphenyl-butan-2-ol is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development .
Industry: In the industrial sector, 3-Methoxy-2,3-diphenyl-butan-2-ol is used in the production of specialty chemicals and as a precursor for the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of 3-Methoxy-2,3-diphenyl-butan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and phenyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
3-Methoxy-2,2-dimethylpropan-1-ol
- Structure : Primary alcohol with methoxy and two methyl groups at C2.
- Molecular Formula : C₆H₁₄O₂.
- Key Properties: Boiling point: Not explicitly stated, but structurally simpler alcohols (e.g., 3-Methyl-3-methoxybutanol) exhibit boiling points near 174°C . Reactivity: As a primary alcohol, it is more susceptible to oxidation than tertiary alcohols like the target compound. Applications: Used in organic synthesis; Biosynth Group confirms its compliance with TSE/BSE safety standards .
Comparison :
- The target compound’s tertiary alcohol group and aromatic substituents render it less reactive toward oxidation but more lipophilic.
3-Methyl-3-methoxybutanol
- Structure : Tertiary alcohol with methoxy and methyl groups at C3.
- Molecular Formula : C₆H₁₄O₂.
- Key Properties: Boiling point: 174°C, density 0.911 g/mL . Solubility: Limited water solubility due to branching and methoxy group.
Comparison :
- Both compounds are tertiary alcohols with methoxy groups, but the target’s phenyl groups significantly increase molecular weight and steric hindrance, likely raising its boiling point beyond 174°C.
2,3-Dimethylbutan-2-ol
Comparison :
- Replacement of methyl groups in 2,3-dimethylbutan-2-ol with phenyl and methoxy groups in the target compound enhances aromatic interactions (π-π stacking) and alters electronic properties.
Cis-dioxo-bis [3-methoxy-2,2-dimethylpropanediamine] Molybdenum Complex
Comparison :
Benzothiazepin Derivatives (e.g., Compound 4 in )
Comparison :
- The target compound shares methoxy and phenyl motifs but lacks the heterocyclic benzothiazepin core, simplifying its synthesis while limiting biological activity.
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